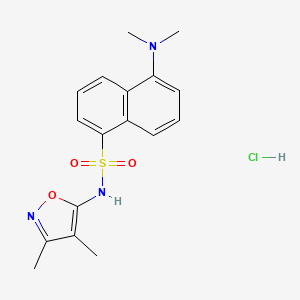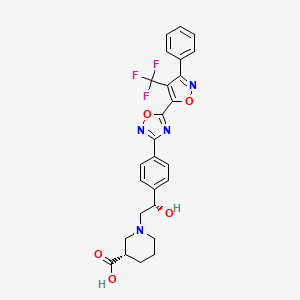
(S)-1-((S)-2-hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid
Descripción general
Descripción
BMS-960 is a SlP agonist. Sphingosine-1 -phosphate (SlP) has been demonstrated to induce many cellular effects, including those that result in platelet aggregation, cell proliferation, cell morphology, tumor cell invasion, endothelial cell and leukocyte chemotaxis, endothelial cell in vitro angiogenesis, and lymphocyte trafficking. SlP receptors are therefore good targets for a wide variety of therapeutic applications such as tumor growth inhibition, vascular disease, and autoimmune diseases.
Aplicaciones Científicas De Investigación
Synthesis and Optimization
- The compound, known as BMS-960, is a potent and selective isoxazole-containing S1P1 receptor agonist. A stereospecific scale-up synthesis has been developed for BMS-960, emphasizing an enzymatic reduction of α-bromoketone and regioselective and stereospecific epoxide ring-opening reaction. This improved process is vital for producing batches of BMS-960 for toxicological studies (Hou et al., 2017).
Pharmacological Studies
- A closely related compound, BMS-520, shares a similar profile as a potent and selective isoxazole-containing S1P1 receptor agonist. The synthesis of BMS-520 features a highly regioselective cycloaddition and chemo-selective hydrolysis of its regioisomers. This synthesis is crucial for the preparation of BMS-520 for preclinical toxicological studies (Hou et al., 2016).
Biological Activities
- Compounds with a 1,3,4-Oxadiazole structure, like the one , show significant biological activities. Various N-substituted derivatives of 1,3,4-oxadiazoles have been synthesized and tested for antibacterial properties, demonstrating moderate to high activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Molecular Docking and Enzyme Interactions
- Another study focused on synthesizing and screening 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides for their interaction with butyrylcholinesterase (BChE) enzyme. These compounds showed promise in molecular docking studies to find ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein (Khalid et al., 2016).
Propiedades
Número CAS |
1265321-86-5 |
|---|---|
Nombre del producto |
(S)-1-((S)-2-hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid |
Fórmula molecular |
C26H23F3N4O5 |
Peso molecular |
528.4882 |
Nombre IUPAC |
(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C26H23F3N4O5/c27-26(28,29)20-21(16-5-2-1-3-6-16)31-37-22(20)24-30-23(32-38-24)17-10-8-15(9-11-17)19(34)14-33-12-4-7-18(13-33)25(35)36/h1-3,5-6,8-11,18-19,34H,4,7,12-14H2,(H,35,36)/t18-,19+/m0/s1 |
Clave InChI |
KEQLVIFRZVZQOA-RBUKOAKNSA-N |
SMILES |
C1CC(CN(C1)CC(C2=CC=C(C=C2)C3=NOC(=N3)C4=C(C(=NO4)C5=CC=CC=C5)C(F)(F)F)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-960; BMS 960; BMS960. |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[3-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-cyanophenyl)urea](/img/structure/B606195.png)
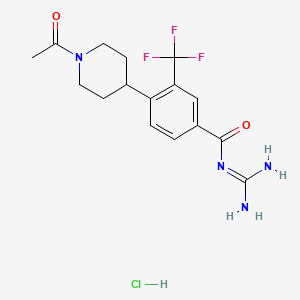

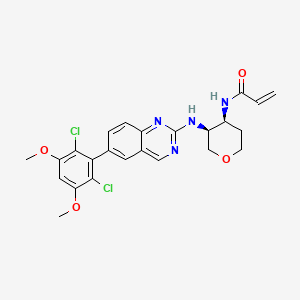
![4-((2-(((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide](/img/structure/B606210.png)
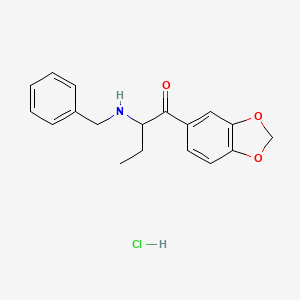

![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B606214.png)

